N-(3-Formyl-5-hydroxyphenyl)acetamide
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Overview
Description
N-(3-Formyl-5-hydroxyphenyl)acetamide is a phenolic compound known for its intriguing biological properties. It is a derivative of acetamide and contains both formyl and hydroxy functional groups. This compound has been isolated from various natural sources, including fungi, and has shown potential in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-hydroxyphenyl)acetamide typically involves the formylation of a hydroxyphenyl acetamide precursor. One common method includes the reaction of 3-hydroxyacetophenone with formamide under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formylation process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3-Formyl-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Formyl-5-hydroxybenzoic acid.
Reduction: 3-Hydroxymethyl-5-hydroxyphenylacetamide.
Substitution: Various substituted phenylacetamides depending on the reagent used.
Scientific Research Applications
N-(3-Formyl-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of N-(3-Formyl-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can inhibit or activate various biological processes, leading to its observed antimicrobial and therapeutic effects .
Comparison with Similar Compounds
N-Formyl-4-hydroxyphenyl-acetamide: Another phenolic compound with similar biological properties.
Atraric Acid: A compound with antimicrobial activity isolated from fungi.
Uniqueness: N-(3-Formyl-5-hydroxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of formyl and hydroxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
N-(3-formyl-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-2-7(5-11)3-9(13)4-8/h2-5,13H,1H3,(H,10,12) |
InChI Key |
LFWJHQHESQGRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)O |
Origin of Product |
United States |
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